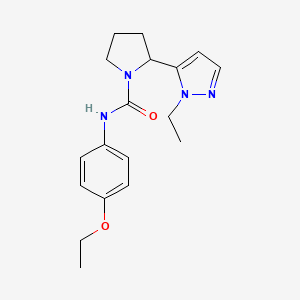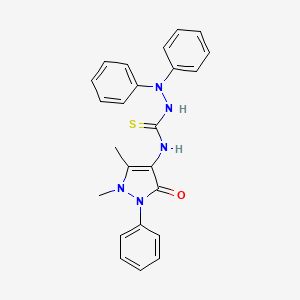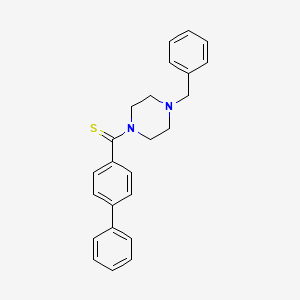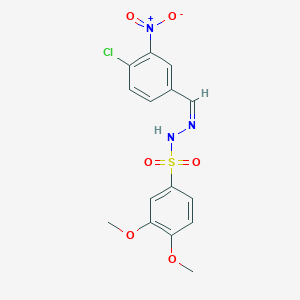![molecular formula C20H15ClN2O3 B4877480 N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4877480.png)
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide
Vue d'ensemble
Description
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide, also known as CCF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the group of furan-based compounds and has shown promising results in treating different diseases.
Mécanisme D'action
The mechanism of action of N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of different enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to modulate the activity of different signaling pathways such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been found to have different biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of MMPs, which are involved in cancer progression and metastasis. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide in lab experiments is its high yield synthesis method. This compound is relatively easy to synthesize and can be obtained in high yield. In addition, this compound has shown promising results in treating different diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic effects.
Orientations Futures
There are several future directions for the research on N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide. One of the areas of research is to further understand the mechanism of action of this compound and optimize its therapeutic effects. In addition, the potential of this compound as a drug candidate for different diseases such as cancer and neurodegenerative disorders needs to be explored further. Furthermore, the development of new formulations of this compound with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the safety and toxicity of this compound need to be evaluated further to ensure its safe use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method for this compound is relatively straightforward, and it has shown promising results in treating different diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has different biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research on this compound, and it has the potential to be a drug candidate for different diseases.
Applications De Recherche Scientifique
N-(1-{[(3-chlorophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating different diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(Z)-3-(3-chloroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-8-4-9-16(13-15)22-19(24)17(12-14-6-2-1-3-7-14)23-20(25)18-10-5-11-26-18/h1-13H,(H,22,24)(H,23,25)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJRATWWIZJKC-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC(=CC=C2)Cl)\NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)


![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4877487.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)

